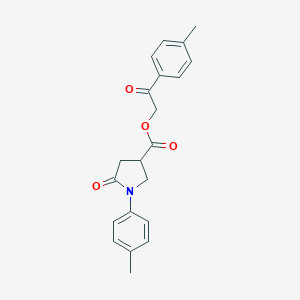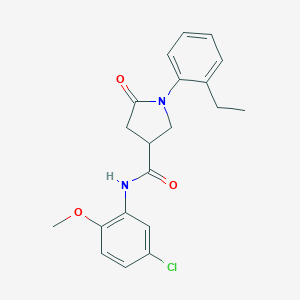
2-(4-Methylphenyl)-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methylphenyl)-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
作用机制
The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, it is believed that the compound exerts its activity by inhibiting certain enzymes and proteins that are involved in cell growth and proliferation. The compound has also been found to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been found to exhibit significant activity against certain cancer cell lines, as well as antibacterial and antifungal properties. It has also been found to induce apoptosis in cancer cells, leading to their death. The compound has been shown to have a low toxicity profile, making it a potential candidate for further development.
实验室实验的优点和局限性
The advantages of using 2-(4-Methylphenyl)-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments include its potential applications in various fields of scientific research, including oncology, antibacterial, and antifungal research. The compound has also been found to have a low toxicity profile, making it a potential candidate for further development. However, the limitations of using this compound in lab experiments include its limited solubility in water and certain organic solvents, which can make it difficult to work with.
未来方向
There are several potential future directions for the use of 2-(4-Methylphenyl)-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate in scientific research. These include further studies on its mechanism of action, as well as its potential applications in the field of oncology, antibacterial, and antifungal research. The compound could also be further developed for use in drug delivery systems, as well as for the development of new therapeutics.
合成方法
The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate involves a specific method that requires the use of certain reagents and conditions. The method involves the reaction of 1-naphthylamine with ethyl acetoacetate in the presence of a base to form the corresponding pyrrolidine derivative. The reaction mixture is then treated with p-toluenesulfonic acid to obtain the final product.
科学研究应用
2-(4-Methylphenyl)-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate has been extensively studied for its potential applications in various fields of scientific research. The compound has been found to exhibit significant activity against certain cancer cell lines and has potential applications in the field of oncology. It has also been studied for its antibacterial and antifungal properties and has shown promising results in this area.
属性
分子式 |
C24H21NO4 |
|---|---|
分子量 |
387.4 g/mol |
IUPAC 名称 |
[2-(4-methylphenyl)-2-oxoethyl] 1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C24H21NO4/c1-16-9-11-18(12-10-16)22(26)15-29-24(28)19-13-23(27)25(14-19)21-8-4-6-17-5-2-3-7-20(17)21/h2-12,19H,13-15H2,1H3 |
InChI 键 |
BQNDLZXNFTYGTL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC4=CC=CC=C43 |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-[4-(2-Methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B271157.png)

![4-Chlorobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271165.png)
![4-Bromobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271166.png)

![Isopropyl 4-({[1-(2-ethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271168.png)



